molecular formula C9H10ClNO2 B8747592 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone

1-(2-amino-4-chloro-5-methoxyphenyl)ethanone

Cat. No.: B8747592
M. Wt: 199.63 g/mol
InChI Key: WEWHIJQCVSAUHB-UHFFFAOYSA-N
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Description

1-(2-amino-4-chloro-5-methoxyphenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-5-methoxybenzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of the aldehyde with an appropriate reagent to form the ethanone derivative. This can be achieved using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-4-chloro-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-amino-4-chloro-5-methoxyphenyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-chloro-phenyl)-ethanone
  • 1-(2-Amino-5-methoxy-phenyl)-ethanone
  • 1-(2-Amino-4-chloro-5-methoxy-phenyl)-propanone

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(2-amino-4-chloro-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10ClNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3

InChI Key

WEWHIJQCVSAUHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2-Amino-4-chloro-5-methoxy-phenyl)-ethanone 201g was synthesized from 3-chloro-4-methoxy-aniline 215g as a brown solid in 50% yield, according to the procedure as described for compound 215a. MS (ESI, EI+): m/z=200 (MH+).
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Synthesis routes and methods II

Procedure details

Compound 40g was synthesized from 3-chlor-4-methoxy-aniline 39g as a brown solid in 50% yield, according to the procedure as described for compound 40a.
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